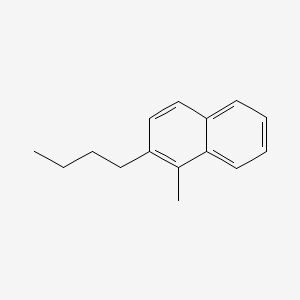

2-Butyl-1-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39036-71-0 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-butyl-1-methylnaphthalene |

InChI |

InChI=1S/C15H18/c1-3-4-7-13-10-11-14-8-5-6-9-15(14)12(13)2/h5-6,8-11H,3-4,7H2,1-2H3 |

InChI Key |

UZMCNIVKGBWRPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C=C1)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Butyl-1-methylnaphthalene, offering precise information about the hydrogen and carbon frameworks of the molecule.

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy for this compound provides distinct signals for each unique proton in the molecule. The aromatic region of the spectrum is particularly complex, showing signals for the six protons on the naphthalene (B1677914) ring. Their specific chemical shifts and coupling patterns are dictated by their position relative to the electron-donating alkyl substituents. The protons on the substituted ring are generally shifted to higher fields (lower ppm values) compared to those on the unsubstituted ring due to the electronic effects of the butyl and methyl groups.

The alkyl protons of the butyl and methyl groups appear in the upfield region of the spectrum. The methyl group at the C1 position gives rise to a characteristic singlet. The n-butyl group at the C2 position displays a set of signals corresponding to its four distinct methylene (B1212753) and methyl groups, with multiplicities (e.g., triplet, multiplet) arising from spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3, C4, C5, C6, C7, C8) | 7.20 - 8.10 | Multiplets (m) |

| -CH₂- (Butyl, α to ring) | ~2.85 | Triplet (t) |

| -CH₃ (Methyl, at C1) | ~2.60 | Singlet (s) |

| -CH₂- (Butyl, β to ring) | ~1.65 | Multiplet (m) |

| -CH₂- (Butyl, γ to ring) | ~1.40 | Multiplet (m) |

| -CH₃ (Butyl, terminal) | ~0.95 | Triplet (t) |

¹³C NMR Spectroscopy and Chemical Shift Analysis

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The ten carbons of the naphthalene ring resonate in the downfield aromatic region (typically 120-140 ppm). The chemical shifts of the substituted carbons (C1 and C2) and the bridgehead carbons (C4a, C8a) are particularly diagnostic. The five aliphatic carbons of the butyl and methyl substituents appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (C1-C8a) | 124.0 - 135.0 |

| -CH₂- (Butyl, α to ring) | ~34.0 |

| -CH₂- (Butyl, β to ring) | ~33.0 |

| -CH₂- (Butyl, γ to ring) | ~23.0 |

| -CH₃ (Butyl, terminal) | ~14.0 |

| -CH₃ (Methyl, at C1) | ~15.0 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between adjacent protons in the butyl chain and between neighboring protons on the naphthalene rings, helping to trace the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound (molecular formula C₁₅H₁₈, molecular weight 198.31 g/mol ) will generate a molecular ion (M⁺˙) peak at m/z 198. The fragmentation of this molecular ion is highly informative. A primary and often dominant fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage—the breaking of the C-C bond adjacent to the aromatic ring. For this compound, the most favorable benzylic cleavage involves the loss of a propyl radical (•C₃H₇), resulting in a highly stable secondary benzylic carbocation. This fragment gives rise to the base peak in the spectrum.

Table 3: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₅H₁₈]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - C₃H₇]⁺ | Loss of propyl radical via benzylic cleavage (Base Peak) |

| 141 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile organic compounds like this compound in complex mixtures. In this technique, the sample is first vaporized and passed through a GC column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound will have a characteristic retention time under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) that allows for its separation from isomers and other compounds. wits.ac.za

As the separated compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The resulting spectrum, with its specific molecular ion peak and fragmentation pattern, serves as a chemical fingerprint for positive identification. This combination of chromatographic separation and mass spectrometric detection provides a high degree of certainty in the identification and quantification of this compound in various matrices. wits.ac.za

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) is an exceptionally powerful analytical technique for the detailed characterization of complex mixtures, such as petroleum distillates and synthetic fuels, where alkylated naphthalenes are common constituents. acs.orgacs.orgnih.gov This method provides a significant enhancement in peak capacity and separation resolution compared to traditional one-dimensional GC, which is essential for resolving isomeric compounds within a complex matrix. rsc.orgazom.com

In a GCxGC system, the effluent from a primary, typically non-polar, column is subjected to continuous, rapid sampling by a modulator. This modulator traps, refocuses, and injects small, sharp pulses of the effluent onto a second, shorter column with a different stationary phase (e.g., semi-polar or polar). dlr.de This "orthogonal" separation mechanism separates compounds based on two different physicochemical properties, such as boiling point on the first dimension and polarity on the second. The result is a highly structured two-dimensional chromatogram where chemically related compounds, like different classes of hydrocarbons, appear in distinct regions. rsc.org

For the analysis of a sample containing this compound, this technique would allow for its separation from other C15 isomers and different classes of aromatic and aliphatic hydrocarbons. acs.org The coupling to a TOFMS detector is crucial for positive identification. TOFMS provides rapid, full-spectrum acquisition, which is necessary to keep pace with the fast-eluting peaks from the second-dimension column, and allows for confident identification through mass spectral library matching and analysis of fragmentation patterns. gcms.cz The high resolution and structured nature of GCxGC chromatograms can also aid in the identification of unknown compounds by grouping them with known, structurally similar molecules. azom.com

Below is a table of typical experimental parameters for the analysis of middle distillate fuels containing alkylated naphthalenes using GCxGC-TOFMS.

| Parameter | Condition | Reference |

|---|---|---|

| Injection | 1 µL, Splitless or High Split Ratio (e.g., 450:1) | nih.govdlr.de |

| Injector Temperature | 310-330 °C | nih.govdlr.de |

| Carrier Gas | Helium, Constant Flow (e.g., 1.1 mL/min) | nih.gov |

| 1st Dimension Column | Non-polar (e.g., BPX50, 60 m x 0.25 mm ID, 0.25 µm film) | acs.orgdlr.de |

| 2nd Dimension Column | Semi-polar (e.g., BPX5, 3 m x 0.15 mm ID, 0.25 µm film) | acs.orgdlr.de |

| Oven Program | Initial 60°C, ramp at 1.2-3.3 °C/min to 330 °C | nih.govdlr.de |

| Modulation Period | 5-7 seconds | nih.gov |

| MS Transfer Line Temp. | ~300 °C | gcms.cz |

| Ionization Energy | 70 eV | gcms.cz |

| Mass Range | 45-500 m/z | gcms.cz |

| Acquisition Rate | 100-200 spectra/s | dlr.de |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the characteristic vibrational modes of a molecule's functional groups and skeletal structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For this compound, the FT-IR spectrum is dominated by bands corresponding to the vibrations of the naphthalene ring and the attached alkyl substituents.

Based on extensive studies of naphthalene and its alkylated derivatives, the expected vibrational frequencies for this compound can be predicted. openscienceonline.comniscpr.res.in Density Functional Theory (DFT) calculations on related molecules like dimethylnaphthalenes provide a robust basis for these assignments. openscienceonline.comresearchgate.net

The primary regions of interest in the FT-IR spectrum are:

Aromatic C-H Stretching: Strong bands typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Intense bands from the methyl and butyl groups are expected between 3000 and 2850 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands, characteristic of the naphthalene ring, are found in the 1650-1450 cm⁻¹ range.

Aliphatic C-H Bending: Vibrations from the CH₃ and CH₂ groups of the substituents occur in the 1470-1370 cm⁻¹ region.

Out-of-Plane C-H Bending: Strong bands in the 900-700 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.

The table below summarizes the predicted FT-IR vibrational modes and their expected frequency ranges for this compound, derived from data on analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3020 | Stretching of C-H bonds on the naphthalene ring. | niscpr.res.in |

| Aliphatic C-H Asymmetric Stretch (CH₃ & CH₂) | 2975 - 2950 | Asymmetric stretching of C-H bonds in methyl and butyl groups. | openscienceonline.comresearchgate.net |

| Aliphatic C-H Symmetric Stretch (CH₃ & CH₂) | 2880 - 2850 | Symmetric stretching of C-H bonds in methyl and butyl groups. | openscienceonline.comresearchgate.net |

| Aromatic C=C Ring Stretch | 1630 - 1580 | Stretching vibrations within the fused aromatic rings. | researchgate.net |

| Aromatic C=C Ring Stretch | 1520 - 1480 | Stretching vibrations within the fused aromatic rings. | researchgate.net |

| Aliphatic C-H Scissoring/Bending (CH₂) | 1470 - 1450 | Bending vibrations of the methylene groups in the butyl chain. | openscienceonline.com |

| Aliphatic C-H Bending (CH₃) | 1385 - 1375 | Symmetric "umbrella" bending of the methyl group. | openscienceonline.com |

| Aromatic C-H Out-of-Plane Bend | 850 - 750 | Bending of C-H bonds out of the plane of the aromatic ring; sensitive to substitution pattern. | niscpr.res.in |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For aromatic systems like this compound, the C=C ring stretching modes are often very strong in the Raman spectrum. researchgate.netchemicalbook.com

The Raman spectrum provides key structural information:

Ring Breathing Modes: Symmetrical stretching vibrations of the entire naphthalene ring system result in particularly intense Raman bands, often observed near 1380 cm⁻¹ and 760 cm⁻¹ for naphthalene itself. researchgate.net Alkyl substitution will shift these frequencies.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes are visible, similar to the FT-IR spectrum, but often with different relative intensities.

Low-Frequency Modes: The low-frequency region (< 400 cm⁻¹) can provide information on the vibrations of the entire molecular skeleton and intermolecular interactions in the condensed phase. nih.gov

DFT calculations are highly effective in predicting Raman spectra, including the scattering activities of different vibrational modes. researchgate.net The predicted Raman bands for this compound, based on data from naphthalene and methylnaphthalenes, are presented below. openscienceonline.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Raman Intensity | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3020 | Medium-Strong | niscpr.res.inresearchgate.net |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | researchgate.net |

| Aromatic C=C Ring Stretch | 1630 - 1580 | Strong | researchgate.net |

| Aromatic Ring Breathing | ~1380 | Very Strong | researchgate.net |

| Aliphatic C-H Bending | 1470 - 1370 | Medium | openscienceonline.com |

| Aromatic Ring Breathing/Deformation | ~760 | Strong | researchgate.net |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as naphthalene and its highly substituted derivatives, provides insight into its expected solid-state geometry. nih.govscilit.com For the parent naphthalene molecule, the fused ring system is planar. researchgate.net However, significant steric hindrance between adjacent bulky substituents can force the aromatic core to deviate from planarity, as observed in octamethylnaphthalene. rsc.org

In this compound, the peri-interaction between the C1-methyl group and the C8-hydrogen, combined with the potential interaction between the adjacent C1-methyl and C2-butyl groups, could lead to slight out-of-plane distortions of the substituents and the naphthalene ring itself. The flexible butyl chain would likely adopt a low-energy, staggered conformation in the crystal lattice. X-ray studies on liquid 1-methylnaphthalene (B46632) have determined average intermolecular distances, with the closest contacts occurring around 4-5 Å, suggesting a packing arrangement influenced by the shape of the molecule. icm.edu.pl

The following table presents typical bond lengths and angles for the naphthalene core, which are expected to be largely preserved in its alkylated derivatives.

| Parameter | Expected Value (Å or °) | Description | Reference |

|---|---|---|---|

| Aromatic C-C Bond Length | 1.36 - 1.43 Å | Bond lengths within the fused ring system vary slightly due to aromaticity. | researchgate.neticm.edu.pl |

| Aromatic C-C-C Bond Angle | 119 - 122 ° | Internal angles of the six-membered rings, close to 120°. | researchgate.neticm.edu.pl |

| Naphthalene-Calkyl Bond Length | ~1.51 Å | Standard sp²-sp³ carbon-carbon single bond length. | rsc.org |

| Alkyl C-C Bond Length | ~1.54 Å | Standard sp³-sp³ carbon-carbon single bond length. | rsc.org |

| Intermolecular Packing Distance | 4.0 - 5.5 Å | Closest distance between centers of adjacent molecules in the condensed phase. | icm.edu.pl |

Electronic and Chiroptical Spectroscopy (e.g., UV-Vis, VCD)

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, probes the transitions of electrons between different energy levels within a molecule upon absorption of photons. wikipedia.orgkhanacademy.org For aromatic compounds like this compound, these are typically π → π* transitions involving the delocalized electrons of the naphthalene ring system. researchgate.net

The UV-Vis spectrum of naphthalene is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from transitions to two different excited states. researchgate.net Alkyl substitution on the naphthalene ring generally causes a bathochromic (red) shift—a shift to longer wavelengths—of these absorption bands. The spectrum of 2-methylnaphthalene (B46627), for example, shows absorption maxima around 224 nm, 274 nm, 305 nm, and 319 nm. nih.gov The addition of a butyl group at the 2-position is expected to produce further slight red shifts due to its electron-donating inductive effect.

| Electronic Transition | Approx. λmax for Naphthalene (nm) | Approx. λmax for 2-Methylnaphthalene (nm) | Expected λmax for this compound (nm) | Reference |

|---|---|---|---|---|

| S₀ → S₂ (¹Lₐ band) | ~221 | ~224 | ~225-230 | researchgate.netnih.gov |

| S₀ → S₁ (¹Lₑ band) | ~275, ~312 | ~274, ~319 | ~275-280, ~320-325 | researchgate.netnih.gov |

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. bruker.comwikipedia.org VCD is a powerful tool for determining the absolute configuration and solution-phase conformation of chiral molecules. hindsinstruments.comrsc.org

This compound, as a molecule, is achiral because it possesses a plane of symmetry (the plane of the naphthalene ring, assuming the butyl chain is conformationally mobile). Therefore, it will not exhibit a VCD spectrum under normal conditions. bruker.com A VCD signal can only arise if chirality is introduced. This could happen in two scenarios:

Chiral Environment: If the molecule is dissolved in a chiral solvent or interacts with a chiral host, induced chirality may result in a measurable VCD spectrum.

Atropisomerism: If the steric hindrance between the adjacent C1-methyl and C2-butyl groups were sufficiently large to prevent free rotation around the C2-naphthalene bond, it could potentially lead to stable, non-interconverting rotational isomers (atropisomers). If these atropisomers were chiral (non-superimposable mirror images), they could be separated and would exhibit VCD spectra. However, for a flexible butyl group, the energy barrier to rotation is expected to be too low for stable atropisomers to exist at room temperature.

Should a chiral derivative of this compound be synthesized, VCD would be an ideal technique to probe its stereochemistry, as the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. wikipedia.orgnih.gov

Computational Chemistry and Theoretical Frameworks for 2 Butyl 1 Methylnaphthalene Studies

Molecular Dynamics and Conformational Search Algorithms

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules. nih.govnih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows the molecule to explore different conformations, and the resulting trajectory can be analyzed to identify the most stable and populated conformers.

To efficiently search for low-energy conformers, various algorithms can be employed in conjunction with MD or as standalone methods. These include:

Systematic Search: Rotates each rotatable bond by a defined increment. This method is thorough but becomes computationally expensive for molecules with many rotatable bonds like the butyl group.

Stochastic Search (e.g., Monte Carlo): Randomly changes the molecular geometry and accepts or rejects the new conformation based on its energy.

Simulated Annealing: An MD simulation is performed at a high temperature and then gradually cooled, allowing the system to overcome energy barriers and settle into a low-energy minimum.

The choice of force field in MD simulations is critical for accuracy. Force fields are sets of parameters that describe the potential energy of the system. For aromatic hydrocarbons, force fields like CHARMM, AMBER, or OPLS are commonly used. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving 2-Butyl-1-methylnaphthalene, such as isomerization or oxidation.

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. researchgate.netlibretexts.org By mapping the PES, chemists can identify stable molecules (minima), and the transition states that connect them. researchgate.net

For a reaction involving this compound, computational methods can be used to calculate the energies of reactants, products, and any intermediates. By systematically changing the coordinates corresponding to the breaking and forming of bonds, a reaction path can be traced on the PES. This provides a detailed picture of the energy changes that occur during a reaction. researchgate.net For example, in the isomerization of an alkylnaphthalene, the PES would show the energy landscape as the alkyl group moves from one position on the naphthalene (B1677914) ring to another. researchgate.net

Once a transition state has been located on the potential energy surface, Transition State Theory (TST) can be used to estimate the rate of the corresponding reaction. nih.govacs.org TST assumes that the reactants are in equilibrium with the transition state structure.

The rate constant (k) is given by the Eyring equation, which depends on the Gibbs free energy of activation (ΔG‡). This activation energy is the difference in free energy between the reactants and the transition state. Quantum chemical methods, such as DFT, are used to calculate the energies and vibrational frequencies of the reactants and the transition state, which are then used to determine ΔG‡. acs.org

By applying TST, it is possible to predict how reaction rates for processes involving this compound will change with temperature and to compare the feasibility of different reaction pathways. nih.gov

Spectroscopic Property Prediction and Validation

Theoretical methods are instrumental in predicting spectroscopic data, which can be used to validate and interpret experimental findings. For a molecule like this compound, computational spectroscopy can elucidate its structural and vibrational characteristics.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.net This method, often employed with Density Functional Theory (DFT) functionals like B3LYP, can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.gov

For this compound, the GIAO method would involve first optimizing the molecule's geometry and then calculating the isotropic magnetic shielding constants for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

Good agreement between calculated and experimental chemical shifts serves as a powerful tool for structural confirmation. conicet.gov.ar The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. conicet.gov.ar For complex organic molecules, empirical scaling corrections are sometimes applied to remove systematic errors and improve the correlation with experimental data. conicet.gov.ar

Illustrative Calculated ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data calculated using the GIAO method to demonstrate the expected output.

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C1 | 133.5 |

| C2 | 131.8 |

| C3 | 126.2 |

| C4 | 125.9 |

| C4a | 132.1 |

| C5 | 128.4 |

| C6 | 125.5 |

| C7 | 125.7 |

| C8 | 129.3 |

| C8a | 134.0 |

| 1-CH₃ | 14.6 |

| 2-CH₂- | 33.1 |

| -CH₂-CH₂- | 31.5 |

| -CH₂-CH₃ | 22.8 |

| -CH₃ | 14.1 |

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of polycyclic aromatic hydrocarbons (PAHs). researchgate.nettezu.ernet.inacs.org By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies and their corresponding intensities. These calculations help in the assignment of complex experimental spectra, where bands may overlap. researchgate.netaip.org

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional) would yield a set of normal modes, each with a specific frequency and intensity. researchgate.netnih.gov These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net The predicted spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the alkyl chains, as well as various C-C stretching and bending modes that define the molecule's unique vibrational fingerprint. researchgate.net

Illustrative Predicted Vibrational Frequencies for this compound

This table presents hypothetical data to illustrate the results of a vibrational frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| CH₃ Bending | 1375 - 1385 | Medium |

| In-plane C-H Bending | 1000 - 1300 | Medium-Weak |

| Out-of-plane C-H Bending | 750 - 900 | Strong |

Molecular Orbital Analysis and Electronic Property Determination

The electronic behavior of this compound, including its reactivity and stability, can be thoroughly investigated using molecular orbital theories. These analyses provide a quantum mechanical picture of electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-donating alkyl groups (methyl and butyl) would be expected to raise the energy of the HOMO compared to unsubstituted naphthalene, potentially making it more susceptible to electrophilic attack. rsc.orgrsc.org

Illustrative FMO Properties of this compound

This table presents hypothetical data to illustrate FMO analysis.

| Parameter | Energy (eV) | Implication |

| E(HOMO) | -5.65 | Electron-donating ability |

| E(LUMO) | -0.75 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. libretexts.orglibretexts.org An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.comuni-muenchen.de

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would show the π-electron-rich regions of the naphthalene ring system as having a negative potential (red or yellow), making them the likely sites for interaction with electrophiles. researchgate.net The hydrogen atoms of the alkyl groups would exhibit a positive potential (blue), while the carbon skeleton would be relatively neutral (green). This analysis is invaluable for predicting how the molecule will interact with other polar molecules or ions. libretexts.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method provides detailed insights into bonding interactions, charge distribution, and intramolecular stability.

Illustrative NBO Analysis of Key Interactions in this compound

This table presents hypothetical data to illustrate the results of an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C8a) | π(C2-C3) | 20.5 |

| π(C4a-C8a) | π(C5-C6) | 18.2 |

| σ(C1-C(methyl)) | π(C2-C8a) | 3.1 |

| σ(C2-C(butyl)) | π(C1-C3) | 4.5 |

Structure Property Relationships and Molecular Design Principles in Alkylnaphthalenes

Influence of Alkyl Substitution Pattern on Molecular Geometry and Conformational Landscape

The substitution of alkyl groups onto the naphthalene (B1677914) core significantly impacts its geometry and the possible conformations the molecule can adopt. The rigid, planar structure of the naphthalene nucleus imposes geometric constraints on the attached alkyl groups.

In the case of 2-Butyl-1-methylnaphthalene, the substituents at the C1 (alpha) and C2 (beta) positions introduce conformational flexibility primarily through the butyl group. The rotation around the sigma bonds of the butyl chain allows it to adopt various spatial arrangements. However, the proximity of the methyl group at the C1 position influences the preferred conformations of the butyl group to minimize steric hindrance.

The study of conformational analysis in acyclic alkanes provides a basis for understanding the energetics of different rotamers. lumenlearning.com The interactions between adjacent substituents, known as torsional strain, and the non-bonded interactions between groups that are close in space, termed steric strain, dictate the most stable conformations. libretexts.org For instance, in butane, the anti-conformation where the methyl groups are furthest apart is the most stable. lumenlearning.com Similarly, the butyl group in this compound will likely adopt conformations that minimize interactions with the 1-methyl group and the hydrogen atom at the C8 position (a peri-interaction).

The planarity of the naphthalene ring itself can be distorted by bulky substituents. While the naphthalene skeleton is inherently planar, significant steric crowding can lead to out-of-plane deviations to relieve strain.

Steric Effects of Substituents on Molecular Conformation and Reactivity

Steric effects, arising from the spatial arrangement of atoms, play a crucial role in determining both the conformation and reactivity of alkylnaphthalenes. In this compound, the butyl and methyl groups introduce steric bulk that influences its chemical behavior.

The size of the alkyl substituent can dictate the preferred position of substitution during chemical reactions. For instance, in Friedel-Crafts alkylation of naphthalene, smaller alkyl halides tend to favor substitution at the 1-position, while bulkier alkyl groups preferentially react at the 2-position to avoid steric hindrance with the hydrogen atom at the 8-position. stackexchange.com This highlights the significant role of steric interactions in directing the outcome of chemical transformations.

The presence of bulky substituents can also affect the reactivity of the naphthalene ring. Steric hindrance can impede the approach of a reagent to a particular reaction site, thereby lowering the reaction rate. In some cases, steric strain can be intentionally introduced to promote specific chemical reactions or to stabilize reactive intermediates.

The rigidity of the fused ring system in naphthalene makes it more susceptible to steric strain compared to alkyl-substituted benzenes. canterbury.ac.nz This increased strain in certain naphthalene derivatives can lead to enhanced reactivity as the molecule seeks to relieve this strain. canterbury.ac.nz

Electronic Effects of Alkyl Groups on Naphthalene Aromaticity and Reactivity

Alkyl groups, such as the butyl and methyl groups in this compound, influence the electronic properties of the naphthalene ring primarily through an inductive effect. libretexts.org Alkyl groups are generally considered to be electron-donating. This electron-donating nature increases the electron density of the aromatic system, which in turn affects its reactivity.

An increase in electron density makes the naphthalene ring more susceptible to electrophilic aromatic substitution reactions, as it becomes more attractive to electron-deficient species (electrophiles). Naphthalene itself is generally more reactive than benzene (B151609) in electrophilic substitutions, and the presence of activating alkyl groups further enhances this reactivity. pharmacyfreak.com

The position of the alkyl substituent also influences the distribution of electron density and, consequently, the regioselectivity of subsequent reactions. Substitution at the 1-position (alpha) is often kinetically favored in electrophilic reactions because the intermediate carbocation (arenium ion) is more stabilized by resonance. pharmacyfreak.comlibretexts.org The intermediate for 1-substitution allows for the positive charge to be delocalized over two positions while retaining a fully aromatic benzene ring, whereas the intermediate for 2-substitution has only one such resonance structure. stackexchange.comlibretexts.org

The electronic effects of substituents can be quantitatively described by parameters like the Hammett equation, which relates reaction rates and equilibrium constants to the electronic nature of the substituents. nih.gov While originally developed for benzene derivatives, these principles can be extended to understand the reactivity of substituted naphthalenes.

Correlation between Molecular Structure and Spectroscopic Signatures

The molecular structure of alkylnaphthalenes, including this compound, is directly correlated with their spectroscopic signatures, which provide valuable information for their identification and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of alkylnaphthalenes.

¹H NMR: The chemical shifts of the protons in the ¹H NMR spectrum are highly dependent on their local electronic environment. Protons on the naphthalene ring typically appear in the aromatic region (around 7-8 ppm). The protons of the alkyl substituents will have characteristic chemical shifts depending on their proximity to the aromatic ring and other functional groups. For instance, the protons on the carbon directly attached to the naphthalene ring will be deshielded compared to those further down the alkyl chain. The coupling patterns between adjacent protons can provide information about the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the naphthalene ring and the alkyl substituents are indicative of their electronic environment. nih.gov

The specific substitution pattern of this compound will result in a unique set of signals in both the ¹H and ¹³C NMR spectra, allowing for its unambiguous identification.

Molecular Distortions and Strain Energy in Crowded Alkylnaphthalenes

When bulky substituents are placed in close proximity on the naphthalene ring, significant steric strain can arise, leading to distortions of the molecular geometry. A classic example of this is the peri-interaction, which occurs between substituents at the 1- and 8-positions of the naphthalene nucleus. cdnsciencepub.com The natural distance between these positions is approximately 2.5 Å. st-andrews.ac.uk If the substituents are large, they will repel each other, forcing the naphthalene ring to distort from its planar conformation to relieve the strain. st-andrews.ac.uk

In this compound, while not a classic peri-disubstituted compound, steric interactions between the 1-methyl group and the 2-butyl group, as well as potential interactions between the 1-methyl group and the 8-hydrogen, can introduce some degree of strain. This strain can manifest as out-of-plane bending of the naphthalene ring or distortions in the bond angles.

The introduction of bulky groups can increase the strain energy of the molecule. This stored energy can, in some cases, lead to increased reactivity as the molecule seeks to adopt a lower energy state. nih.gov The degree of distortion and the associated strain energy can be studied using techniques like X-ray crystallography and computational modeling. nih.govnih.gov For instance, a systematic study on the distortion of a naphthalene ring was performed by introducing bromo groups into the methyl groups of 1,8-dimethylnaphthalene, which enhanced the steric repulsion and distorted the naphthalene ring. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Alkylnaphthalenes

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating individual alkylnaphthalene isomers from intricate mixtures. The separation is typically based on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like naphthalene (B1677914) and its alkylated homologs. acs.orgepa.gov In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. researchgate.net The separation is primarily based on the boiling points and polarity of the compounds. researchgate.net

Research has demonstrated the development of rapid and specific GC methods for estimating naphthalene in complex matrices. asianpubs.org For instance, a method using a 5% SE-30 packed column with a flame ionization detector (FID) has been validated for this purpose. researchgate.netasianpubs.org Capillary columns are also frequently used for analyzing mixtures of polynuclear arenes. researchgate.net The selection of the stationary phase is critical; phases like SE-30, SE-52, and Q-F1 have been investigated for their effectiveness in separating these compounds. researchgate.net GC is a well-established method for analyzing naphthalene and methylnaphthalenes in various environmental samples, including water, soil, and air. epa.gov

| Parameter | Condition | Reference |

|---|---|---|

| System | Gas Chromatograph with FID | asianpubs.org |

| Column | 5% SE-30, 2 m, 80 mesh packed column | asianpubs.org |

| Oven Temperature Program | Initial: 150°C (5 min), Ramp 1: 15°C/min to 225°C (6 min), Ramp 2: 25°C/min to 250°C (3 min) | asianpubs.org |

| Run Time | 20 min | researchgate.netasianpubs.org |

| Detection Level | 10 ppm | researchgate.netasianpubs.org |

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile or thermally labile polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This technique utilizes a liquid mobile phase and a stationary phase packed in a column, with separation based on the components' affinity for each phase. uci.edu Reversed-Phase HPLC (RP-HPLC) with chemically bonded C18 stationary phases is particularly common for PAH separation.

HPLC methods have been developed to analyze various aromatic hydrocarbons in fuels and to monitor pollutants in biodegradation processes. wur.nlthermofisher.com For instance, a method for determining mono-, di-, and tri-aromatic hydrocarbons in diesel fuels employs an amino column, which shows a strong selectivity for aromatic compounds, separating them from non-aromatics. thermofisher.com Another developed HPLC method uses fluorescence (FLD) and diode array detectors (DAD) to quantify a mixture of industrial pollutants including naphthalene. wur.nl The mobile phase in RP-HPLC typically consists of a mixture of solvents like acetonitrile (B52724) and water, allowing for the adjustment of polarity to achieve optimal separation. sielc.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| System | HPLC with Fluorescence Detector (FLD) | nih.gov |

| Column | Reversed-phase Synergi Hydro-RP C18 (150x4.6 mm, 4 µm) | nih.gov |

| Mobile Phase | 50% (v/v) aqueous acetonitrile solution | nih.gov |

| Flow Rate | 1.5 - 2.0 mL/min | nih.gov |

| Column Temperature | 25 °C | nih.gov |

| Detection | Excitation: 219 nm, 254 nm; Emission: 330 nm, 445 nm | nih.gov |

For exceptionally complex hydrocarbon mixtures, one-dimensional chromatography often provides insufficient resolution, resulting in unresolved humps of co-eluting compounds. mosh-moah.de Comprehensive two-dimensional gas chromatography (GCxGC) is a state-of-the-art technique that significantly enhances separation capacity by using two columns with different stationary phases in tandem. mosh-moah.delabrulez.comsepsolve.com

In a typical GCxGC setup, the first-dimension column separates compounds based on volatility, while the second-dimension column provides separation based on polarity. researchgate.netmosh-moah.de A modulator, a critical component of the system, traps fractions from the first column and re-injects them as narrow bands onto the second, faster-eluting column. sepsolve.com This results in a structured two-dimensional chromatogram where compound classes elute in specific regions, facilitating easier identification and more accurate quantification. mosh-moah.degcms.cz GCxGC is particularly useful for distinguishing between hydrocarbon subgroups like n-alkanes, iso-alkanes, and various alkylated aromatics. mosh-moah.de The enhanced separation power allows for the detection of minor components that would otherwise be hidden under larger peaks in a one-dimensional analysis. sepsolve.com

| Parameter | Condition | Reference |

|---|---|---|

| Column 1 (1st Dimension) | Rtx-Wax (30 m x 0.25 mm ID, 0.25 µm film) - Polar | gcms.cz |

| Column 2 (2nd Dimension) | Rtx-5 (1.2 m x 0.1 mm ID, 0.1 µm film) - Non-polar | gcms.cz |

| Modulation Period | 5 s | gcms.cz |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID) | researchgate.netmosh-moah.de |

| Acquisition Rate (TOF-MS) | 100 spectra/s | gcms.cz |

| Application | Detailed chemical analysis of petroleum fractions, environmental samples, and pyrolysis products | researchgate.netlabrulez.com |

Hyphenated Techniques for Enhanced Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide both high-resolution separation and definitive compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of alkylnaphthalenes. epa.govresearchgate.net It combines the superior separation capabilities of GC with the sensitive and specific detection provided by MS. Following separation on the GC column, eluting compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

The development of a GC-MS method involves optimizing sample preparation, chromatographic conditions, and mass spectrometer parameters. nih.gov For instance, a multi-analyte method was developed for 84 substances from food contact materials, employing liquid-liquid extraction followed by GC-MS analysis. nih.gov For the analysis of naphthalene and its metabolites in biological samples, GC-MS is used for final identification after extraction and initial separation. epa.gov Fast GC-MS methods have also been compared to non-separative direct injection-MS for the determination of naphthalene and methylnaphthalenes in gasoline, demonstrating the robustness of the technique. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Liquid-liquid extraction (LLE) or Solid-Phase Extraction (SPE) to isolate analytes from the matrix. | nih.gov |

| GC Column | Typically a (5%-phenyl)-methylpolysiloxane capillary column for general PAH analysis. | wiley.com |

| Ionization Mode | Electron Ionization (EI) is most common, providing reproducible fragmentation patterns for library matching. | wiley.com |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantitative analysis. | wiley.com |

| Application | Quantification of naphthalene metabolites in urine; analysis of PAHs in environmental samples and consumer products. | epa.govnih.govwiley.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for analyzing less volatile or thermally unstable alkylated PAHs and their metabolites. sciex.comnih.gov This technique is particularly valuable because some polar degradation products are not amenable to GC analysis. sciex.com LC-MS/MS offers high sensitivity and specificity, allowing for the detection of trace-level contaminants in complex matrices like environmental water and biological fluids. nih.govthermofisher.com

Different ionization sources, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI), can be used depending on the analyte's properties. sciex.comnih.gov APPI, often assisted with a dopant like toluene, has proven to be highly sensitive for the analysis of PAHs, which can be difficult to ionize by other techniques. thermofisher.comresearchgate.net Fully automated methods combining online Solid-Phase Extraction (SPE) with LC-MS/MS have been developed for the trace-level determination of parent and alkylated PAHs in environmental waters, offering a fast and labor-efficient alternative to traditional extraction methods. thermofisher.com

| Parameter | Description | Reference |

|---|---|---|

| System | Online SPE coupled with LC-MS/MS | thermofisher.com |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) with dopant for high sensitivity of PAHs. APCI is also effective and robust. | sciex.comthermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. | sciex.com |

| Sample Matrix | Environmental waters, seafood, urine, diesel soot. | sciex.comnih.govresearchgate.net |

| Analytes | Parent PAHs, alkylated derivatives, photo-oxidation products, and phenolic metabolites. | sciex.comnih.gov |

Spectrophotometric and Spectroscopic Detection Methods

Spectrophotometric and spectroscopic techniques are fundamental to the qualitative and quantitative analysis of alkylnaphthalenes. These methods rely on the interaction of electromagnetic radiation with the molecule, providing information about its electronic structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of aromatic compounds like 2-Butyl-1-methylnaphthalene due to the presence of a conjugated π-electron system in the naphthalene rings. This system absorbs UV radiation, causing electronic transitions (π-π*) that are characteristic of the molecule's structure. researchgate.net The resulting spectrum provides both qualitative and quantitative information.

The UV absorption spectrum of naphthalene shows strong absorption bands in the ultraviolet region. researchgate.net The addition of alkyl groups, such as the methyl and butyl groups in this compound, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). shimadzu.com This is due to the electron-donating nature of alkyl groups, which affects the energy levels of the π-orbitals. For instance, the absorption maximum for naphthalene is around 286 nm, while 1-methylnaphthalene (B46632) shows a maximum at 314 nm. shimadzu.comnih.gov Therefore, this compound is expected to exhibit characteristic absorption peaks at slightly longer wavelengths than naphthalene itself.

Quantitative analysis is performed by measuring the absorbance at a specific wavelength (typically the λmax, the wavelength of maximum absorption) and applying the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This technique is widely used for determining the total concentration of naphthalene hydrocarbons in samples like aviation fuels. icpms.czantpedia.com

Table 1: Typical UV-Vis Absorption Data for Naphthalene and Related Compounds

| Compound | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| Naphthalene | 286 nm | 360 | Ethanol |

| 1-Methylnaphthalene | 314 nm | ~250 | Dioxane |

| 2-Methylnaphthalene (B46627) | 319 nm | ~447 | Alcohol |

This interactive table provides representative data for naphthalene and similar aromatic compounds to illustrate the effect of structure on UV absorption. Data compiled from multiple sources. shimadzu.comnih.gov

Molecular fluorescence spectroscopy is an exceptionally sensitive technique for detecting polycyclic aromatic hydrocarbons (PAHs), including this compound. When a molecule absorbs light, it is excited to a higher electronic state. For fluorescent compounds, the molecule can return to the ground state by emitting a photon, and this emitted light is known as fluorescence. researchgate.net

Naphthalene and its derivatives are known to be fluorescent. researchgate.netresearchgate.net The fluorescence emission wavelengths typically increase with the number of aromatic rings and the degree of conjugation. halide-crylink.com For example, 2-methylnaphthalene has an excitation peak at approximately 275 nm and an emission peak around 335 nm. aatbio.com The presence of alkyl substituents can slightly alter the excitation and emission maxima and influence the fluorescence quantum yield.

This high sensitivity makes fluorescence detection particularly useful when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). fda.govnih.gov By setting specific excitation and emission wavelengths, analysts can achieve high selectivity, minimizing interference from other compounds in a complex matrix. For instance, a method for analyzing naphthalene and its hydroxylated derivatives in geothermal fluids uses multiple excitation and emission wavelength pairs to optimize detection for each compound simultaneously. nih.gov

Table 2: Representative Fluorescence Properties of Naphthalene Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Naphthalene | ~280 | ~335 | ~55 |

| 1-Methylnaphthalene | ~290 | ~340 | ~50 |

| 2-Methylnaphthalene | 275 | 335 | 60 |

This interactive table summarizes typical fluorescence data for naphthalene and related derivatives. The Stokes shift is the difference between the maximum excitation and emission wavelengths. Data compiled from multiple sources. researchgate.netaatbio.comnih.gov

Sample Preparation Strategies for Alkylnaphthalene Analysis

Effective sample preparation is a critical step to isolate alkylnaphthalenes from the sample matrix and remove interfering substances before instrumental analysis. The choice of technique depends on the sample type (e.g., soil, water, fuel), the concentration of the analyte, and the required level of cleanliness.

The goal of extraction is to efficiently transfer the target alkylnaphthalenes from the solid or semi-solid sample matrix into a liquid solvent.

Soxhlet Extraction : This is a classical and robust technique for extracting organic compounds from solid materials. nih.gov The sample is placed in a porous thimble, and a suitable solvent is continuously boiled, vaporized, condensed, and allowed to drip through the sample. nih.gov This process ensures that the sample is repeatedly washed with fresh, hot solvent, leading to a thorough extraction. However, Soxhlet extraction has significant drawbacks, including long extraction times (often 12-24 hours) and the consumption of large volumes of organic solvent. nih.gov

Accelerated Solvent Extraction (ASE) : ASE is a modern, automated technique that uses conventional solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi). nih.gov The high temperature increases the extraction efficiency by enhancing solvent diffusivity and disrupting analyte-matrix interactions, while the high pressure keeps the solvent in its liquid state above its boiling point. nih.gov ASE offers significant advantages over Soxhlet, including dramatically reduced extraction times (typically 15-30 minutes) and a much lower consumption of solvent. lcms.cz Studies comparing the methods for PAH extraction have shown that ASE can provide higher recoveries and better reproducibility than Soxhlet extraction. nih.govresearchgate.netresearchgate.net

Table 3: Comparison of Soxhlet and Accelerated Solvent Extraction (ASE) for Alkylnaphthalenes

| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |

|---|---|---|

| Extraction Time | Long (12-24 hours) | Short (15-30 minutes) |

| Solvent Consumption | High (>150 mL per sample) | Low (<40 mL per sample) |

| Automation | Manual / Semi-automated | Fully automated |

| Extraction Efficiency | Good to excellent | Excellent, often higher than Soxhlet |

| Selectivity | Lower, co-extracts more matrix interferences | Higher, can be improved with in-cell cleanup |

| Throughput | Low | High |

This interactive table compares key performance characteristics of Soxhlet and ASE techniques for the analysis of PAHs like this compound. nih.govlcms.cz

After extraction, the resulting solvent contains not only the target alkylnaphthalenes but also other co-extracted compounds that can interfere with the final analysis. A cleanup step is therefore necessary to remove these interferences.

Adsorption chromatography is a widely used cleanup technique. The extract is passed through a column packed with a solid adsorbent material, such as silica (B1680970) gel, alumina (B75360), or Florisil. epa.gov The separation is based on the different affinities of the compounds in the extract for the surface of the adsorbent. Nonpolar compounds like alkylnaphthalenes have a lower affinity for polar adsorbents compared to more polar interfering compounds (e.g., humic substances, pigments). By choosing the appropriate adsorbent and eluting solvents, the interferences can be retained on the column while the target analytes pass through and are collected. This process yields a cleaner extract, which can then be concentrated (e.g., by nitrogen evaporation) to increase the analyte concentration before instrumental analysis. Various forms of this technique, such as solid-phase extraction (SPE) and dispersive solid-phase extraction (d-SPE), are commonly employed for PAH sample cleanup. nih.gov

Common adsorbents and their applications include:

Silica Gel : Used to separate aromatic hydrocarbons from aliphatic and polar compounds.

Alumina : Effective for removing polar interferences.

Florisil : A magnesium silicate (B1173343) adsorbent often used for pesticide and PAH cleanup.

Quality Assurance and Quality Control in Alkylnaphthalene Analysis

Key QC procedures in alkylnaphthalene analysis, often guided by regulatory methods such as those from the U.S. Environmental Protection Agency (EPA), include: epa.govepa.gov

Method Blank Analysis : A clean sample (e.g., solvent) is carried through the entire analytical process to check for contamination from reagents, glassware, or the instrument itself.

Spiked Samples (Matrix Spike/Matrix Spike Duplicate) : A known amount of the target analyte is added to a real sample before extraction. The recovery of the added analyte is measured to assess the method's accuracy and the effect of the sample matrix. Analyzing a duplicate spike helps to assess method precision.

Laboratory Control Sample (LCS) : A clean reference material (e.g., sand or water) is spiked with a known amount of the analyte and processed alongside the actual samples to verify the accuracy of the method independent of matrix effects.

Calibration Verification : The instrument's calibration curve is verified periodically by analyzing a standard of known concentration (a quality control check standard) to ensure the system remains in control. epa.gov

Internal Standards : A known amount of a non-target compound with similar chemical properties to the analyte is added to all standards and samples. This helps to correct for variations in extraction efficiency and instrument response.

Table 4: Key Quality Assurance/Quality Control (QA/QC) Parameters

| QC Parameter | Purpose | Acceptance Criteria (Typical) |

|---|---|---|

| Method Blank | Assess contamination | Below the Limit of Quantification (LOQ) |

| Matrix Spike Recovery | Assess method accuracy in the sample matrix | 70-130% recovery (varies by method) |

| Matrix Spike Duplicate (RPD) | Assess method precision in the sample matrix | Relative Percent Difference (RPD) < 20% |

| Laboratory Control Sample | Assess method accuracy independent of matrix | 70-130% recovery (varies by method) |

| Calibration Check Standard | Verify instrument calibration | Within ±15% of the true value |

This interactive table outlines essential QA/QC checks, their purpose, and typical acceptance criteria for the analysis of organic compounds like alkylnaphthalenes. epa.gov

Applications in Materials Science and Catalysis Research

2-Butyl-1-methylnaphthalene as a Synthetic Intermediate for Advanced Organic Molecules

Alkylnaphthalenes, including this compound, are valuable intermediates in the synthesis of more complex, functional organic molecules. The naphthalene (B1677914) skeleton provides a rigid, π-conjugated platform that can be further elaborated. The alkyl substituents (butyl and methyl groups) influence the molecule's solubility and steric properties, while the aromatic rings serve as sites for further functionalization.

New synthetic strategies are continuously being developed for forming multisubstituted naphthalenes. For instance, methods involving hydride shift-mediated C(sp³)–H bond functionalization allow for the creation of complex tetralin derivatives, which can then be aromatized to form substituted naphthalenes. Such advanced synthetic routes highlight the potential to use precursors like this compound to build intricate molecular architectures.

The reactivity of the naphthalene core allows for various transformations. For example, selective oxidation of alkylnaphthalenes can yield valuable naphthalene carboxylic acids. Furthermore, regioselective functionalization, such as controlled bromination, can introduce reactive handles onto the aromatic ring, enabling subsequent cross-coupling reactions to link the naphthalene unit to other molecular fragments. These transformations are crucial for constructing the larger, conjugated systems required for advanced materials.

Role of Alkylnaphthalenes in the Development of Functional Materials

The inherent properties of the naphthalene unit—its planarity, aromaticity, and electron-rich nature—make it an excellent component for functional organic materials. The addition of alkyl chains enhances processability and solubility, which are critical for the fabrication of devices.

Naphthalene derivatives are extensively investigated for their use in organic electronics, where they can function as semiconductors. A prominent class of these materials is the naphthalene diimides (NDIs), which are known for their n-type (electron-transporting) capabilities. By modifying the NDI core with different functional groups, researchers can tune the material's electronic properties, such as electron affinity and charge-carrier mobility, to optimize performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

For instance, halogenated NDI derivatives have been synthesized and incorporated into OFETs, demonstrating excellent n-channel transport with electron mobilities as high as 0.22 cm²/V·s in ambient air conditions. The design of these materials often involves a "building-blocks approach," where naphthalene units are connected through various linkages to create larger, conjugated systems with tailored properties. The morphology and crystallinity of the thin films of these materials are crucial for efficient charge transport.

Below is a table summarizing the performance of various naphthalene-based derivatives in organic field-effect transistors.

| Naphthalene Derivative | Device Configuration | Substrate Treatment | Mobility (cm²/V·s) | Ion/Ioff Ratio | Reference |

| D-DPPN (n-decyl alkyl chain) | Bottom-contact/Top-gate | --- | 0.019 | 10⁶ | |

| NDI-FAN (p-fluorophenyl) | Top-contact | ODPA | 0.22 | --- | |

| NDI-ClAN (p-chlorophenyl) | Top-contact | ODPA | 0.18 | 6.7 x 10³ | |

| DSN (connected via double bond) | Two-component bilayer | OTS | 10⁻² | --- |

DPPN: Diketopyrrolopyrrole derivative with naphthalene, NDI: Naphthalene tetracarboxylic diimide, DSN: Naphthalene derivative, ODPA: N-octadecylphosphonic acid, OTS: Octadecyl-trichlorosilane.

In the textile industry, alkylnaphthalenes serve a critical role as "carriers" or "swelling agents" in the dyeing of hydrophobic synthetic fibers, such as polyester. These fibers are notoriously difficult to dye with disperse dyes under normal atmospheric conditions. Alkylnaphthalene-based carriers plasticize the fiber surface, allowing dye molecules to penetrate more rapidly and at lower temperatures (e.g., below 100°C) than would otherwise be possible.

Carrier compositions often consist of mixtures of mono-, di-, or trimethylnaphthalenes combined with an emulsifying agent to ensure uniform distribution in the dyebath. The use of these carriers reduces the time and cost associated with dyeing processes and allows for the use of standard, non-pressurized equipment. While specific compounds like N-alkylphthalimides are also used, alkylnaphthalenes are a well-established class of dye carriers. The effectiveness of these carriers facilitates the production of level, uniform coloration on synthetic textiles.

Catalytic Transformations Involving Alkylnaphthalenes

The conversion and functionalization of alkylnaphthalenes are often achieved through sophisticated catalytic processes. These reactions are central to producing high-value chemical products from basic aromatic feedstocks.

Zeolites, which are microporous aluminosilicate (B74896) minerals, are widely used as solid acid catalysts in the petrochemical industry due to their high thermal stability, shape-selectivity, and tunable acidity. They are particularly effective in catalyzing reactions involving alkylnaphthalenes, such as alkylation, isomerization, and dialkylation.

The alkylation of naphthalene with olefins over zeolite catalysts is a common method to produce alkylnaphthalenes, which are used as synthetic lubricants. The choice of zeolite (e.g., HY, H-Beta, H-Mordenite) significantly impacts the reaction's activity and selectivity. For instance, in the tert-butylation of naphthalene, dealuminated H-Mordenite has been shown to be highly regioselective, yielding primarily 2,6-di-tert-butylnaphthalene (B165587). Similarly, the isomerization of 1-methylnaphthalene (B46632) to the more valuable 2-methylnaphthalene (B46627) is a crucial industrial process catalyzed by zeolites like HBEA. The catalyst's pore structure and acid properties are key factors determining product distribution and yield.

The table below provides an overview of various zeolite-catalyzed reactions involving naphthalene and its alkyl derivatives.

| Reaction | Catalyst | Alkylating/Reactant Agent | Key Findings | Reference |

| Alkylation | HY, Hβ | Long chain olefins (C11-C12) | HY showed higher activity and mono-alkylnaphthalene selectivity than Hβ. | |

| Alkylation | HFAU zeolite | α-tetradecene | Naphthalene conversion reached 95% with a catalyst service life of 480 hours. | |

| Dialkylation | Dealuminated H-Mordenite | tert-butanol | Achieved a 60% yield of 2,6-di-tert-butylnaphthalene with high regioselectivity. | |

| Isomerization | Mixed acids-treated HBEA | 1-Methylnaphthalene | At 623 K, the yield of 2-methylnaphthalene was 65.84%. | |

| Benzylation | Mesoporous Beta Zeolite | Benzyl chloride | Enhanced activity due to increased accessibility of acid sites and improved diffusion. |

The naphthalene ring system can act as a ligand, coordinating to metal centers to form organometallic complexes. These complexes are subjects of fundamental research and have potential applications in catalysis and materials synthesis. Metals such as ruthenium, chromium, and platinum are known to form stable complexes with naphthalene.

Ruthenium-naphthalene complexes, such as [CpRu(η⁶-naphthalene)]⁺, are valuable as air-stable precursors for synthesizing other half-sandwich ruthenium complexes and as catalysts. The naphthalene ligand in these complexes can be readily displaced by other arenes or ligands, making them versatile starting materials. These ruthenium catalysts have been used in reactions like the anti-Markovnikov hydration of alkynes and [2+2+2]-cycloadditions. In some cases, multiple ruthenium atoms can coordinate to a single naphthalene ligand, providing models for the interaction of aromatic molecules with metal surfaces.

Chromium complexes, particularly (η⁶-naphthalene)tricarbonylchromium, have also been studied extensively. The complexation of the Cr(CO)₃ moiety to one of the naphthalene rings alters the electronic properties of the arene, activating it for nucleophilic substitution or addition reactions that are not feasible with the uncomplexed hydrocarbon. This activation has been exploited in organic synthesis.

Platinum-naphthalene complexes have been prepared and investigated for their structural properties and catalytic potential. For example, platinum salen-like complexes incorporating a naphthalene framework have been shown to be active electrocatalysts for the reduction of carbon dioxide (CO₂) to carbon monoxide (CO). Other platinum complexes featuring naphthalene-based ligands have been explored for their potential as anticancer agents, leveraging the planarity of the naphthalene unit to facilitate DNA intercalation.

Naphthalene Derivatives in Energy-Related Research (e.g., Fuel Surrogates)

Research into the application of naphthalene derivatives in energy-related fields, particularly as components of fuel surrogates, has been an area of active investigation. Fuel surrogates are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real-world fuels like jet fuel and diesel. This allows for more controlled and reproducible combustion studies.

While various alkylated naphthalenes are considered for these roles, extensive searches of scientific literature and energy research databases did not yield specific studies or data on the use of This compound as a fuel surrogate. The available research on naphthalene derivatives in this context primarily focuses on compounds such as 1-methylnaphthalene and 2-methylnaphthalene. These compounds are sometimes included in surrogate fuel formulations to represent the diaromatic hydrocarbon fraction of conventional fuels. However, there is no specific information available regarding the combustion characteristics, performance data, or detailed research findings for this compound in energy-related applications.

Therefore, no data tables or detailed research findings concerning the application of this compound in materials science and catalysis research, specifically within energy-related research as a fuel surrogate, can be provided at this time.

Future Research Avenues and Emerging Trends

Development of Novel and Green Synthetic Routes for Alkylnaphthalenes

The synthesis of specifically substituted alkylnaphthalenes, such as 2-Butyl-1-methylnaphthalene, traditionally relies on methods like Friedel-Crafts alkylation. researchgate.net However, these methods often involve harsh conditions and catalysts that are difficult to recycle. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. Green chemistry principles are central to this effort, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov

Promising research directions include:

Use of Solid Acid Catalysts: Investigating the use of recyclable solid acid catalysts, such as modified zeolites or sulfated zirconia, could offer a greener alternative to traditional Lewis acids. bcrec.id These catalysts can simplify product purification and reduce corrosive waste streams. For instance, HBEA zeolites have been successfully used in the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627), suggesting their potential applicability in other alkylnaphthalene syntheses. researchgate.netscispace.com

Catalyst and Solvent Recycling: The development of protocols using recyclable ionic liquids, which can act as both catalyst and solvent, presents a novel and efficient pathway. For example, the ionic liquid N-methyl-2-pyrrolidone hydrogensulfate has been shown to be effective in synthesizing 2-phenylnaphthalenes and can be recycled multiple times without significant loss of activity. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave heating and ultrasound can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating. jetir.org These non-ionizing energy sources represent a more energy-efficient approach to synthesis. jetir.org

C-H Functionalization: Exploring direct C–H functionalization strategies offers a highly atom-economical route to substituted naphthalenes. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Table 1: Comparison of Synthetic Routes for Alkylnaphthalenes

| Method | Catalyst Type | Advantages | Challenges for this compound |

|---|---|---|---|

| Traditional Friedel-Crafts | AlCl₃, H₂SO₄ | High yield, well-established | Catalyst waste, harsh conditions, poor regioselectivity |

| Solid Acid Catalysis | Zeolites (e.g., HBEA), Clays | Recyclable, reduced corrosion, shape selectivity | Catalyst deactivation, controlling isomer distribution |

| Ionic Liquid Catalysis | [HNMP]⁺HSO₄⁻ | Dual solvent/catalyst role, recyclable | High initial cost, potential viscosity issues |

| Direct C-H Functionalization | Transition Metals (Rh, Pd) | High atom economy, shorter synthesis | Directing group required, regioselectivity control |

| Microwave-Assisted | Various | Rapid heating, shorter reaction times | Scalability, precise temperature control |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work and accelerating materials discovery. researchgate.net Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to investigate the molecule's structure and characteristics. samipubco.com

Future computational research avenues should focus on:

Predicting Physicochemical Properties: Using quantum chemical calculations to accurately predict properties such as electronic structure (HOMO-LUMO gap), optical properties, and thermochemical data. samipubco.com This information is crucial for designing materials with specific electronic or optical functionalities.

Modeling Reaction Mechanisms: Simulating the reaction pathways for the synthesis of this compound can help in optimizing reaction conditions and understanding catalyst behavior. For instance, DFT has been used to investigate the methylation of 2-methylnaphthalene over zeolite catalysts, providing insights into intermediate stability and reaction barriers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can correlate the molecular structure of this compound and related compounds with their chemical or biological activity. rsc.org Such models can predict the properties of new derivatives, guiding the design of molecules for targeted applications. nih.gov

Materials Simulation: Modeling how this compound interacts with other molecules or surfaces can inform its application in materials science, such as in the design of organic semiconductors or liquid crystals.

Table 2: Key Parameters for Computational Modeling of this compound

| Parameter | Computational Method | Predicted Property/Application |

|---|---|---|

| HOMO/LUMO Energies | DFT, HF | Electronic band gap, reactivity, optical properties |

| Vibrational Frequencies | DFT | IR and Raman spectra for identification |

| Reaction Energy Profile | DFT (with transition state search) | Mechanistic insights, catalyst optimization |

| Molecular Descriptors | QSAR, Machine Learning | Prediction of carcinogenicity, solubility, bioactivity |

| Non-covalent Interactions | DFT with dispersion correction | Crystal packing, host-guest interactions, material design |

Exploration of New Catalytic Applications and Mechanisms for Substituted Naphthalenes

The unique electronic and steric properties imparted by the butyl and methyl groups on the naphthalene (B1677914) core suggest that this compound could serve as a valuable ligand or precursor in catalysis. Research in this area is focused on leveraging the structure of substituted naphthalenes for novel catalytic transformations.

Emerging trends include:

Ligand Development for Homogeneous Catalysis: The naphthalene scaffold can be functionalized to create novel ligands for transition metal catalysts. The specific substitution pattern of this compound could influence the steric and electronic environment of a metal center, potentially leading to unique selectivity in reactions like cross-coupling or C-H activation.

Organocatalysis: Naphthalene derivatives can be employed as organocatalysts. Future work could explore whether this compound or its derivatives can catalyze specific organic reactions, offering a metal-free alternative to traditional catalysis.

Photocatalysis: Substituted aromatic compounds are central to photocatalysis. acs.org Research could investigate the potential of this compound as a photosensitizer or as a substrate in photocatalytic reactions, such as arene C-H functionalization. acs.org

Mechanistic Studies: A deeper understanding of how substituted naphthalenes participate in catalytic cycles is crucial. This involves studying reaction kinetics and identifying catalytic intermediates to elucidate reaction mechanisms, as has been done for palladium-catalyzed annulation reactions to form naphthalenes. acs.org

Integration of Analytical Techniques for In-situ Monitoring of Alkylnaphthalene Reactions

To optimize the synthesis and application of this compound, a detailed understanding of reaction dynamics is essential. In-situ monitoring techniques allow for real-time analysis of reacting chemical systems, providing critical data on reaction kinetics, intermediates, and product formation without the need for sample extraction. mt.com

Key areas for future integration of these techniques include: